molecular formula C15H22N2O4S B297063 N-cyclopentyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

N-cyclopentyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B297063
M. Wt: 326.4 g/mol
InChI Key: YOLISEQORNDZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-[(4-methoxyphenyl)sulfonylamino]acetamide is a chemical compound with the molecular formula C15H22N2O4S and a molecular weight of 326.41118 g/mol . This compound is known for its unique structure, which includes a cyclopentyl group, a methoxyphenyl group, and a sulfonylmethylamino group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(4-methoxyphenyl)sulfonylamino]acetamide typically involves the reaction of cyclopentylamine with 4-methoxybenzenesulfonyl chloride, followed by the addition of methylamine and acetic anhydride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[(4-methoxyphenyl)sulfonylamino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-cyclopentyl-2-[(4-methoxyphenyl)sulfonylamino]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(4-methoxyphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-cyclopentyl-2-[(4-methoxyphenyl)sulfonylamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H22N2O4S

Molecular Weight

326.4 g/mol

IUPAC Name

N-cyclopentyl-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C15H22N2O4S/c1-17(11-15(18)16-12-5-3-4-6-12)22(19,20)14-9-7-13(21-2)8-10-14/h7-10,12H,3-6,11H2,1-2H3,(H,16,18)

InChI Key

YOLISEQORNDZQM-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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